Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 73198-31-9
VCID: VC17559409
InChI: InChI=1S/C8H8N4O2/c1-4-6(8(13)14-2)12-7(10)5(3-9)11-4/h1-2H3,(H2,10,12)
SMILES:
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate

CAS No.: 73198-31-9

Cat. No.: VC17559409

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate - 73198-31-9

Specification

CAS No. 73198-31-9
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate
Standard InChI InChI=1S/C8H8N4O2/c1-4-6(8(13)14-2)12-7(10)5(3-9)11-4/h1-2H3,(H2,10,12)
Standard InChI Key NDWYWNODYQVXRJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C(=N1)C#N)N)C(=O)OC

Introduction

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrazine ring structure. This compound is characterized by the presence of a cyano group, an amino group, and a carboxylate moiety, making it versatile in organic synthesis and medicinal chemistry. The unique combination of these functional groups suggests potential reactivity and biological activity, which are of significant interest in various fields.

Synthesis Methods

The synthesis of methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate typically involves multi-step procedures. Common methods include the formation of the pyrazine core followed by functionalization. Reactions may involve heating under reflux with solvents like dimethylformamide or methanol, often monitored by thin-layer chromatography for progress.

Synthesis Steps:

  • Formation of Pyrazine Core: Involves the creation of the basic pyrazine structure.

  • Functionalization: Addition of amino, cyano, and carboxylate groups to the pyrazine core.

Biological Activities and Applications

Research indicates that compounds with similar structures to methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The compound's unique arrangement of functional groups allows it to interact with biological targets, making it a candidate for drug development and other applications in medicinal chemistry.

Potential Applications:

  • Medicinal Chemistry: As a building block for synthesizing therapeutic agents.

  • Agricultural Chemistry: Due to its bioactive properties.

Comparison with Similar Compounds

Methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate shares structural similarities with other pyrazine derivatives but is distinct due to its specific arrangement of functional groups. A comparison with similar compounds highlights its unique chemical reactivity and biological properties.

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-5-methylpyrazine-2-carboxylateSimilar pyrazine structure but different substitution patternMay exhibit different biological activities
2-Amino-3-cyano-pyrazineContains cyano and amino groupsFocused on different metabolic pathways
6-Amino-5-cyanopyridinePyridine instead of pyrazineDifferent electronic properties affecting reactivity
Methyl 4-amino-5-cyanopyrimidinePyrimidine structurePotentially different pharmacological profiles

Research Findings and Future Directions

Studies on methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate often focus on its interactions with biological molecules. These studies are crucial for advancing the compound's application in drug development and understanding its pharmacodynamics. Future research should explore optimizing synthesis conditions and investigating its biological activities further to unlock its full potential in medicinal chemistry.

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